1-(3,5-Difluoro-2-hydroxyphenyl)propan-1-one is an organic compound with the molecular formula C10H10F2O2. This compound is a derivative of acetophenone, distinguished by the presence of two fluorine atoms and a hydroxyl group on the phenyl ring, along with a propanone chain. Its unique structure imparts distinct chemical properties and potential applications in various fields, including pharmaceuticals and materials science.
This compound is classified as an aromatic ketone due to its carbonyl group adjacent to an aromatic ring. It belongs to a broader class of compounds known for their biological activities and utility in synthetic organic chemistry. The synthesis of 1-(3,5-Difluoro-2-hydroxyphenyl)propan-1-one can be traced back to reactions involving 3,5-difluoro-2-hydroxybenzaldehyde and propan-1-one.
The synthesis of 1-(3,5-Difluoro-2-hydroxyphenyl)propan-1-one typically involves the following steps:
The molecular structure of 1-(3,5-Difluoro-2-hydroxyphenyl)propan-1-one can be represented by its IUPAC name and various structural notations:
| Property | Data |
|---|---|
| Molecular Formula | C10H10F2O2 |
| Molecular Weight | 200.18 g/mol |
| IUPAC Name | 1-(3,5-difluoro-2-hydroxyphenyl)propan-1-one |
| InChI | InChI=1S/C10H10F2O2/c1-5(2)9(13)7-3-6(11)4-8(12)10(7)14/h3-5,14H,1-2H3 |
| InChI Key | XZIBIHUKCYPJFJ-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)C(=O)C1=C(C(=CC(=C1)F)F)O |
The presence of fluorine atoms significantly affects the compound's reactivity and stability due to the electronegative nature of fluorine.
1-(3,5-Difluoro-2-hydroxyphenyl)propan-1-one participates in several chemical reactions:
The mechanism of action for 1-(3,5-Difluoro-2-hydroxyphenyl)propan-1-one involves its interaction with specific biological targets:
The physical properties of 1-(3,5-Difluoro-2-hydroxyphenyl)propan-1-one include:
Key chemical properties are influenced by its structural components:
| Property | Value |
|---|---|
| Melting Point | Not specified |
| Boiling Point | Not specified |
| Density | Not specified |
Further studies are required to establish comprehensive physical property data for practical applications.
The compound has several applications across different scientific fields:
CAS No.: 172886-23-6
CAS No.: 79-89-0
CAS No.: 19519-55-2
CAS No.:
CAS No.: 53696-69-8